2-[(3-aminophenyl)formamido]-N-methylacetamide
Description
Properties
IUPAC Name |
3-amino-N-[2-(methylamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-13-10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFRECYDZQFIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-aminophenyl)formamido]-N-methylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of 2-[(3-aminophenyl)formamido]-N-methylacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-aminophenyl)formamido]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3-aminophenyl)formamido]-N-methylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(3-aminophenyl)formamido]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The -NH₂ group in the target compound enhances hydrogen bonding and solubility in polar solvents compared to nitro (-NO₂) or chloro (-Cl) substituents, which reduce solubility .
- Conformational Differences : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts an anti conformation relative to the meta-methyl group, whereas nitro analogs show syn preferences .
- Heterocyclic Analogs : Thiophene-based amides () exhibit distinct spectroscopic profiles (e.g., ¹H NMR shifts) due to sulfur's electronegativity and ring aromaticity .
Crystallographic and Spectroscopic Properties
- Hydrogen Bonding : The target compound's -NH₂ group likely forms intermolecular N–H⋯O bonds, similar to 2-chloro-N-(3-methylphenyl)acetamide, which exhibits dual hydrogen bonds along the a-axis in its crystal lattice .
- Spectroscopic Signatures: IR: N–H stretches (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) are characteristic. Thiophene-based analogs show additional C–S stretches (~700 cm⁻¹) . NMR: The meta-aminophenyl group in the target compound would show distinct aromatic proton shifts (δ 6.5–7.0 ppm) compared to nitro-substituted analogs (δ 7.5–8.5 ppm for -NO₂) .
Commercial Availability and Regulatory Status
Biological Activity
2-[(3-Aminophenyl)formamido]-N-methylacetamide, also known by its CAS number 1096890-80-0, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[(3-aminophenyl)formamido]-N-methylacetamide can be represented as follows:
This compound features an amide functional group, which is significant for its interaction with biological targets.
The biological activity of 2-[(3-aminophenyl)formamido]-N-methylacetamide primarily involves its interaction with specific enzymes and proteins. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
- Gene Expression Modulation : By influencing transcription factors and epigenetic regulators, this compound can alter gene expression patterns associated with cell growth, differentiation, and apoptosis .
Antimicrobial Activity
Research indicates that 2-[(3-aminophenyl)formamido]-N-methylacetamide exhibits antimicrobial properties. In high-throughput screening assays, it has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .
Anticancer Properties
The compound has shown promise in cancer research. It appears to induce apoptosis in cancer cells and inhibit cell cycle progression. This is particularly relevant in the context of tumors where the MYC oncogene is overexpressed, as the compound's action on transcriptional regulation may downregulate MYC expression.
Case Studies
Several studies have explored the effects of 2-[(3-aminophenyl)formamido]-N-methylacetamide in different biological contexts:
- Study on Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating its potency against specific cancer types.
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in tumor regression in mouse models of cancer. The observed effects were dose-dependent, highlighting the importance of dosage in therapeutic efficacy .
Research Findings
The following table summarizes key research findings related to the biological activity of 2-[(3-aminophenyl)formamido]-N-methylacetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
